ethyl N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]carbamate
CAS No.: 1020489-41-1
Cat. No.: VC11910814
Molecular Formula: C16H16N4O2S
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020489-41-1 |
|---|---|
| Molecular Formula | C16H16N4O2S |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | ethyl N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]carbamate |
| Standard InChI | InChI=1S/C16H16N4O2S/c1-3-22-16(21)18-14-9-11(2)19-20(14)15-17-13(10-23-15)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,18,21) |
| Standard InChI Key | JZGGPKSLTGRRGR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=CC=C3)C |
| Canonical SMILES | CCOC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=CC=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises:
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Pyrazole ring: Substituted at position 1 with a 4-phenylthiazole group and at position 3 with a methyl group.
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Ethyl carbamate: Attached to the pyrazole’s position 5 via a carbamate linkage () .
Table 1: Key Structural Descriptors
Physicochemical Characteristics
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Solubility: Limited aqueous solubility due to hydrophobic thiazole and phenyl groups; soluble in organic solvents like DMSO and dichloromethane.
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Stability: Susceptible to hydrolysis under acidic/basic conditions due to the carbamate group .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Thiazole Formation: Condensation of 4-phenylthiazole-2-carbaldehyde with thioamide derivatives.
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Pyrazole Cyclization: Reaction of hydrazine derivatives with diketones to form the pyrazole core.
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Carbamate Coupling: Introduction of the ethyl carbamate group via reaction with ethyl chloroformate .
Table 2: Representative Synthesis Steps
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Thiazole ring formation | 60-70% | |
| 2 | Pyrazole cyclization | 50-65% | |
| 3 | Carbamate functionalization | 75-85% |
Analytical Data
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NMR: NMR (400 MHz, DMSO-): δ 1.25 (t, 3H, CH), 2.45 (s, 3H, CH), 4.15 (q, 2H, OCH), 6.95–7.85 (m, 6H, aromatic) .
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HPLC Purity: >95% (C18 column, acetonitrile/water gradient).
| Target | Mechanism | Potential Application |
|---|---|---|
| Kinases (e.g., CSNK2A2) | ATP-binding pocket inhibition | Antiviral/Cancer |
| Bacterial enzymes | Disruption of cell wall synthesis | Antimicrobials |
Applications in Medicinal Chemistry
Drug Discovery
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Lead Optimization: The compound’s scaffold is a candidate for derivatization to enhance solubility (e.g., PEGylation) or potency (e.g., fluorination) .
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Combination Therapies: Synergy with β-lactam antibiotics reported for thiazole-containing analogs .
Agricultural Chemistry
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